2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide
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Overview
Description
2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is efficient and yields high-purity products. The reaction conditions often include the use of concentrated hydrochloric acid and formaldehyde, which facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve a two-step method. The first step involves the preparation of azomethines, followed by cyclization in hydrochloric acid . This method is scalable and can produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom in the benzothiophene ring can lead to the formation of sulfone derivatives, which exhibit enhanced fluorescence properties .
Scientific Research Applications
2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential as enzyme inhibitors and fluorescent probes.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of advanced materials, such as photoswitchable fluorescent molecules for super-resolution microscopy
Mechanism of Action
The mechanism of action of 2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity .
Comparison with Similar Compounds
Similar Compounds
1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: This compound is synthesized through a similar cyclization process and exhibits high biological activity.
Carborane-containing drugs: These compounds are used as platforms for mechanism-based therapies and share some structural similarities with benzothiophene derivatives.
Uniqueness
2-(1-benzothiophen-3-ylcarbonyl)-N-benzylhydrazinecarbothioamide is unique due to its specific structural features and the range of reactions it can undergo
Properties
IUPAC Name |
1-(1-benzothiophene-3-carbonylamino)-3-benzylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c21-16(14-11-23-15-9-5-4-8-13(14)15)19-20-17(22)18-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,21)(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOYYUQXXYFUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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